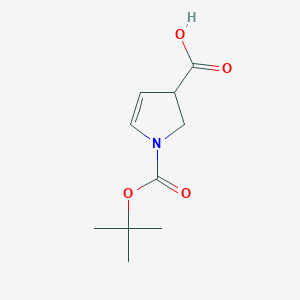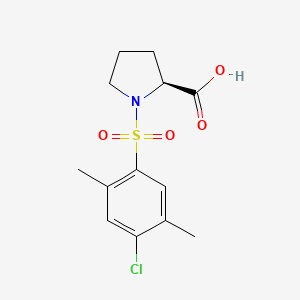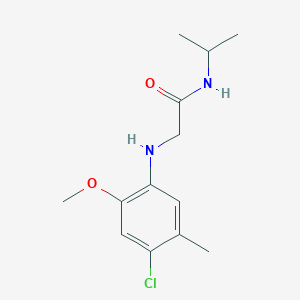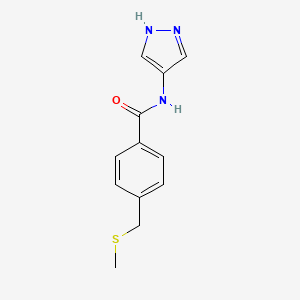
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid is a compound widely used in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other chemical processes .
Métodos De Preparación
The synthesis of 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid typically involves the reaction of 2,3-dihydro-1H-pyrrole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial production methods often employ flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
Análisis De Reacciones Químicas
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol, leading to the formation of the free amine
Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases like sodium hydroxide and DMAP. The major products formed from these reactions are typically the deprotected amine derivatives .
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group can be added to amines under basic conditions using di-tert-butyl dicarbonate, and it can be removed under acidic conditions, leading to the formation of the free amine .
Comparación Con Compuestos Similares
Similar compounds to 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid include other Boc-protected amino acids and derivatives, such as:
- 1-(tert-Butoxycarbonyl)-2-pyrroleboronic acid
- 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid
These compounds share the common feature of having a Boc group, which provides stability under basic conditions and ease of removal under acidic conditions. this compound is unique in its specific structure and reactivity, making it particularly useful in certain synthetic applications .
Propiedades
Fórmula molecular |
C10H15NO4 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13) |
Clave InChI |
WDPNUDMOUGWYLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)

